molecular formula C7H3Cl2F3 B025167 1,3-Dichloro-2-(trifluoromethyl)benzene CAS No. 104359-35-5

1,3-Dichloro-2-(trifluoromethyl)benzene

Cat. No.: B025167
CAS No.: 104359-35-5
M. Wt: 215 g/mol
InChI Key: MKSYCGMWKMMQPN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Naltriben undergoes various chemical reactions, including:

    Oxidation: Naltriben can be oxidized under specific conditions, although detailed reaction conditions and products are not widely documented.

    Reduction: Similar to other compounds with similar structures, Naltriben can undergo reduction reactions.

    Substitution: Naltriben can participate in substitution reactions, particularly involving its phenolic and tertiary alcohol groups.

Common reagents and conditions used in these reactions include strong acids like hydrochloric acid for synthesis and various oxidizing or reducing agents depending on the desired reaction.

Biological Activity

1,3-Dichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7H3Cl2F3
  • Molecular Weight : 215.00 g/mol
  • Structure : The compound features a benzene ring substituted with two chlorine atoms and one trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound can be attributed to its unique structural features:

  • Electrophilic Nature : The presence of halogens makes the compound an electrophile, allowing it to interact with nucleophiles in biological systems.
  • Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, improving its bioavailability and potential efficacy as a therapeutic agent .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that halogenated compounds often demonstrate enhanced efficacy against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit key metabolic processes .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, structural analogs have shown promising results in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Case Studies

  • Antimicrobial Efficacy : A study published in Chemosphere evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential use in agricultural applications as a pesticide or fungicide.
  • Pharmacological Potential : Research published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that the incorporation of the trifluoromethyl group significantly enhanced the potency of certain inhibitors targeting serotonin reuptake transporters .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzeneContains fluorine instead of chlorineModerate antimicrobial activity
1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzeneNitro group enhances reactivityPotential enzyme inhibitor
1,3-Dichloro-2,4-bis(trifluoromethyl)benzeneTwo trifluoromethyl groups increase lipophilicityHigher potency in enzyme inhibition

Properties

IUPAC Name

1,3-dichloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYCGMWKMMQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275295
Record name 1,3-dichloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104359-35-5
Record name 1,3-dichloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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